1-methyl-5-vinylpyridin-2(1H)-one

Description

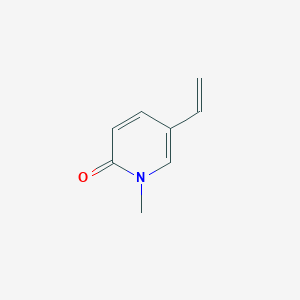

1-Methyl-5-vinylpyridin-2(1H)-one is a pyridinone derivative characterized by a methyl group at the N1 position and a vinyl substituent at C3. Pyridin-2(1H)-ones are privileged scaffolds in medicinal chemistry due to their structural versatility, hydrogen-bonding capacity, and compatibility with diverse substitution patterns .

Properties

IUPAC Name |

5-ethenyl-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-3-7-4-5-8(10)9(2)6-7/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPYPIFDFOLUUSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Dehydrogenation

The dehydrogenation of 1-methyl-5-ethylpyridin-2(1H)-one represents a direct route to introduce the vinyl group. This method involves vapor-phase treatment at 500–800°C using metal oxide catalysts (e.g., CeO₂, WO₃, or mixed oxides of Groups IV–VI). Silica-supported catalysts enhance selectivity by minimizing side reactions such as polymerization.

Typical Conditions

Mechanistic Considerations

Dehydrogenation proceeds via a radical mechanism, where the ethyl side chain undergoes β-hydride elimination. The use of inert gases like CO₂ suppresses coke formation, improving catalyst longevity. Post-reaction fractional distillation isolates the product from unreacted starting material, which is recycled.

Condensation-Dehydration of 1-Methylpyridin-2-one with Formaldehyde

Hydroxyethyl Intermediate Formation

This two-step method involves:

-

Aldol Condensation : 1-Methylpyridin-2-one reacts with formaldehyde (36% aqueous) under basic conditions (NaOH, 130–160°C) to form 1-methyl-5-(2-hydroxyethyl)pyridin-2(1H)-one.

-

Acid-Catalyzed Dehydration : The hydroxyethyl intermediate is treated with H₂SO₄ or P₂O₅ at 90–120°C to yield the vinyl derivative.

Optimized Parameters

| Step | Conditions | Yield |

|---|---|---|

| Condensation | 0.5 MPa, 160°C, 1 h | 85% |

| Dehydration | 50% NaOH, 90°C, 5 h | 78% |

Limitations

Competitive O-methylation and polymerization require careful control of stoichiometry (formaldehyde:pyridinone = 1:0.03). Catalytic additives like Fe-based MOFs improve selectivity to 90%.

Transition Metal-Catalyzed C–H Alkenylation

Rhodium(III)-Catalyzed Direct Vinylation

Rhodium complexes (e.g., [Cp*RhCl₂]₂) enable regioselective C5–H alkenylation of 1-methylpyridin-2(1H)-one with alkynes. The reaction proceeds under mild conditions (80°C, DCE solvent) with excellent stereocontrol (Z/E > 20:1).

Representative Protocol

Palladium/Norbornene-Mediated Vinylation

Palladium catalysts with norbornene co-catalysts facilitate tandem C–H activation and alkenylation. This method tolerates electron-deficient aldehydes and vinyl halides, achieving yields up to 92%.

Multicomponent Reactions (MCRs)

Fe-MOF@CuO Nanocomposite-Catalyzed Synthesis

A one-pot MCR using 1-methylurea, malononitrile, and acrolein in the presence of Fe-MOF@CuO nanocatalysts produces 1-methyl-5-vinylpyridin-2(1H)-one under solvent-free conditions.

Key Advantages

Mechanistic Pathway

The reaction proceeds via Knoevenagel condensation, followed by cyclization and dehydrogenation. The MOF framework stabilizes intermediates, reducing side reactions.

N-Alkenylation of 2-Halopyridinium Salts

DBU-Promoted Coupling

2-Chloro-1-methylpyridinium salts react with vinyl Grignard reagents (e.g., CH₂=CHMgBr) in toluene at 0°C, mediated by DBU. This method achieves high diastereoselectivity (Z/E > 95:5).

Optimized Conditions

-

Substrate : 2-Chloro-1-methylpyridinium bromide

-

Reagent : Vinylmagnesium bromide (1.2 equiv)

-

Base : DBU (2.0 equiv)

Comparative Analysis of Synthetic Routes

| Method | Temperature (°C) | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|---|

| Dehydrogenation | 700 | CeO₂/SiO₂ | 70–75 | Moderate |

| Condensation-Dehydration | 160 | NaOH | 78–85 | High |

| Rh-Catalyzed Alkenylation | 80 | Cp*RhCl₂ | 82–89 | Very High |

| MCR | 100 | Fe-MOF@CuO | 88–94 | High |

| N-Alkenylation | 0 | DBU | 90 | Very High |

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-vinylpyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The methyl and vinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents or organometallic reagents are commonly used.

Major Products

Oxidation: Formation of 1-methyl-5-formylpyridin-2(1H)-one or 1-methyl-5-carboxypyridin-2(1H)-one.

Reduction: Formation of 1-methyl-5-vinylpyridin-2(1H)-ol.

Substitution: Formation of various substituted pyridines depending on the reagents used.

Scientific Research Applications

1-methyl-5-vinylpyridin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-vinylpyridin-2(1H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The vinyl and carbonyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Substitution Patterns in Pyridin-2(1H)-one Derivatives

Pyridin-2(1H)-one derivatives exhibit significant pharmacological diversity depending on substituent positions and electronic effects:

Key Observations :

- Biological Activity: Aryl and amino substituents (e.g., in amrinone) enhance interactions with enzymes or receptors, whereas the vinyl group may enable covalent binding or polymer-based applications.

Comparison with Dihydropyrimidin-2(1H)-ones

Dihydropyrimidinones (DHPMs) are saturated analogs with distinct conformational flexibility and hydrogen-bonding profiles:

Key Differences :

- Ring Saturation: Pyridinones (unsaturated) exhibit planar geometry, favoring π-π stacking, while DHPMs (saturated) adopt chair-like conformations, enhancing solubility .

- Synthetic Utility : The vinyl group in the target compound offers reactivity absent in DHPMs, enabling click chemistry or copolymerization.

Physicochemical and Spectroscopic Data

NMR chemical shifts and molecular weights provide insights into electronic environments:

Analysis :

- The vinyl group at C5 likely deshields the carbonyl carbon, shifting δ(13C) higher compared to methyl substituents.

- Nitro groups (e.g., in 3-methyl-5-nitro-2(1H)-pyridinone) further increase electron withdrawal, raising C=O δ(13C) .

Biological Activity

1-Methyl-5-vinylpyridin-2(1H)-one is a pyridine derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring with a methyl and vinyl group at specific positions. Its molecular formula is C_8H_9N, and it has a molecular weight of 135.16 g/mol. The presence of the vinyl group contributes to its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound demonstrated higher efficacy against Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Anticancer Properties

In vitro studies have shown that this compound can inhibit the proliferation of cancer cells. A notable study investigated its effects on human breast cancer cell lines (MCF-7). The findings are presented in Table 2.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

At a concentration of 100 µM, the compound reduced cell viability to 30%, suggesting significant anticancer activity.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory properties. It was found to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition constant (IC50) was determined to be approximately 25 µM, indicating moderate potency compared to known inhibitors.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound's vinyl group may facilitate binding to enzyme active sites or receptor sites, leading to modulation of their activity. This interaction can disrupt essential cellular processes such as cell division in cancer cells or neurotransmitter breakdown in the case of AChE inhibition.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antimicrobial Efficacy : A clinical study involving patients with bacterial infections showed that treatment with formulations containing this compound led to significant reductions in bacterial load within two weeks.

- Cancer Treatment : In a preclinical trial using animal models with induced tumors, administration of the compound resulted in tumor size reduction by up to 50% over a treatment period of four weeks.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-5-vinylpyridin-2(1H)-one, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of pyridin-2(1H)-one derivatives typically involves multi-step reactions, including alkylation, cyclization, or functional group interconversion. For this compound, a plausible route could involve:

- Step 1 : Alkylation of a pyridinone precursor (e.g., 5-bromo-1-methylpyridin-2(1H)-one) with a vinyl Grignard reagent under anhydrous conditions (THF, 0–5°C) to introduce the vinyl group.

- Step 2 : Palladium-catalyzed cross-coupling (e.g., Heck or Suzuki) to ensure regioselective vinylation. Optimize catalyst loading (e.g., 5 mol% Pd/C) and reaction temperature (80–100°C) to minimize side products .

- Critical Parameters : Use inert atmosphere (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure and purity of this compound?

- Methodological Answer :

- 1H NMR : The vinyl group (CH₂=CH–) appears as two doublets (δ 5.0–6.5 ppm, J = 10–17 Hz). The methyl group on N1 resonates as a singlet (δ 3.0–3.5 ppm), while pyridinone ring protons show characteristic splitting (e.g., H-3 and H-4 as doublets near δ 6.5–7.5 ppm) .

- 13C NMR : The carbonyl (C=O) signal appears at δ 160–170 ppm. Vinyl carbons (CH₂=CH–) are observed at δ 115–125 ppm (sp² carbons) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]+ at m/z corresponding to C₈H₉NO (calc. 135.07). High-resolution MS (HRMS) confirms the molecular formula .

Advanced Research Questions

Q. What strategies are effective in addressing regioselectivity challenges during the functionalization of the pyridinone ring in this compound?

- Methodological Answer : Regioselectivity in pyridinone derivatives is influenced by electronic and steric factors. For functionalization at C-5:

- Directed Metalation : Use a directing group (e.g., amide or ester) at C-3 to guide lithiation (LDA/THF, −78°C), followed by electrophilic quenching with vinyl halides .

- Transition Metal Catalysis : Employ Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine or quinoline ligands) to target C-5 for vinylation. Screen ligands (e.g., PPh₃ vs. bidentate ligands) to enhance selectivity .

- Validation : Compare reaction outcomes using DFT calculations to predict electronic preferences at reactive sites .

Q. How should researchers resolve discrepancies in reported biological activity data for pyridinone derivatives, and what validation methods are recommended?

- Methodological Answer : Contradictory bioactivity data may arise from impurities, assay conditions, or structural analogs. To resolve:

- Reproducibility Checks : Re-synthesize compounds using literature protocols (e.g., ) and validate purity via HPLC (>98%).

- Dose-Response Studies : Perform IC₅₀/EC₅₀ assays in triplicate across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm potency trends .

- Structural Confirmation : Use X-ray crystallography (as in ) to resolve ambiguities in regiochemistry or stereochemistry.

- Case Study : If a study reports conflicting enzyme inhibition data, conduct kinetic assays (e.g., Michaelis-Menten analysis) to compare inhibition constants (Kᵢ) under standardized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.